CEP-28122

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C28H35ClN6O3 |

|---|---|

Poids moléculaire |

539.1 g/mol |

Nom IUPAC |

(1S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |

InChI |

InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23?,24?/m1/s1 |

Clé InChI |

LAJAFFLJAJMYLK-CFIVYDKTSA-N |

SMILES isomérique |

COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5[C@@H]6C[C@H](C5C(=O)N)C=C6)Cl |

SMILES canonique |

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of CEP-28122: An In-depth Technical Guide for Researchers

For Immediate Release

Lestaurtinib, France – December 22, 2025 – This whitepaper provides a comprehensive technical overview of the mechanism of action of CEP-28122, a potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, preclinical efficacy, and experimental methodologies used to characterize this compound.

Executive Summary

This compound is a diaminopyrimidine derivative identified as a highly potent and selective inhibitor of the ALK receptor tyrosine kinase.[1] Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a known oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] this compound demonstrates robust anti-tumor activity in preclinical models of these ALK-positive cancers by effectively suppressing ALK's kinase activity and downstream signaling pathways, leading to cell growth inhibition and apoptosis.[1][2]

Core Mechanism of Action: ALK Inhibition

This compound exerts its therapeutic effect through the direct inhibition of the Anaplastic Lymphoma Kinase. In enzymatic assays, this compound potently inhibits recombinant ALK kinase activity with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. This high-affinity binding translates to effective suppression of ALK autophosphorylation in cellular contexts.

Downstream Signaling Pathway Modulation

The constitutive activity of oncogenic ALK fusion proteins drives tumor cell proliferation and survival through the activation of multiple downstream signaling cascades. This compound has been shown to effectively block these pathways. In ALK-positive cancer cell lines, treatment with this compound leads to a significant reduction in the phosphorylation of key downstream effectors, including:

-

STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of STAT3 phosphorylation disrupts its role in promoting cell proliferation and survival.[1]

-

Akt (Protein Kinase B): By inhibiting Akt phosphorylation, this compound interferes with a critical pathway for cell survival and metabolism.[1]

-

ERK1/2 (Extracellular signal-Regulated Kinases 1/2): Suppression of ERK1/2 phosphorylation curtails signaling through the MAPK pathway, which is crucial for cell proliferation and differentiation.[1]

The following diagram illustrates the targeted signaling pathway of this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC₅₀ (nmol/L) |

| ALK | 1.9 ± 0.5 |

| Rsk3 | 7.0 ± 1.2 |

| Rsk2 | 12 ± 4 |

| Rsk4 | 17 ± 8 |

| ARK5 | 25 ± 2 |

| CHK2 | 28 ± 7 |

| Flt4 | 46 ± 10 |

| Fes | 97 ± 35 |

| Flt3 | 87 ± 35 |

Data from enzyme-based Time-Resolved Fluorescence (TRF) assays and Millipore Kinase Profiler. This compound shows high selectivity for ALK.[1]

Table 2: Cellular Activity in ALK-Positive Cancer Cell Lines

| Cell Line | Cancer Type | Cellular IC₅₀ for ALK Phosphorylation Inhibition (nmol/L) |

| Sup-M2 | ALCL | 20-30 |

| Karpas-299 | ALCL | 20-30 |

Cellular IC₅₀ values were determined by assessing the inhibition of NPM-ALK tyrosine phosphorylation.[1]

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen (Oral, Twice Daily) | Tumor Growth Inhibition | Outcome |

| Sup-M2 | ALCL | 30 mg/kg | - | Complete/Near Complete Regression |

| Sup-M2 | ALCL | 55 or 100 mg/kg (4 weeks) | - | Sustained Tumor Regression (>60 days post-treatment)[1][2] |

| NB-1 | Neuroblastoma | 30 mg/kg | 75% | Tumor Stasis/Partial Regression |

| NB-1 | Neuroblastoma | 55 mg/kg | 90% | Tumor Stasis/Partial Regression |

| NCI-H2228 | NSCLC | 30 mg/kg | - | Tumor Regression |

| NCI-H3122 | NSCLC | 55 mg/kg | - | Tumor Stasis/Partial Regression |

This compound displayed marginal to no anti-tumor activity in ALK-negative xenograft models under the same dosing regimens.[1][2]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical characterization of this compound.

In Vitro Kinase Assays

-

Objective: To determine the potency and selectivity of this compound against a panel of protein kinases.

-

Methodology:

-

ALK Kinase Assay (Time-Resolved Fluorescence - TRF): The inhibitory activity of this compound on recombinant ALK kinase was measured. The assay quantifies the phosphorylation of a substrate peptide by ALK. IC₅₀ values were calculated by fitting the concentration-response data to a nonlinear regression sigmoidal dose-response equation.[1]

-

Kinase Selectivity Profiling: The inhibitory activity of this compound was tested against a broad panel of 259 protein kinases at a concentration of 1 µmol/L using the Millipore Kinase Profiler radiometric assay. For kinases showing significant inhibition, IC₅₀ values were subsequently determined.[1]

-

Cellular Assays

-

Objective: To assess the effect of this compound on ALK phosphorylation and cell viability in cultured cancer cells.

-

Methodology:

-

Cellular ALK Phosphorylation Assay: ALK-positive human cancer cell lines (e.g., Sup-M2, Karpas-299, NCI-H2228, NCI-H3122, NB-1) were treated with varying concentrations of this compound for 2 hours. Cell lysates were then analyzed by immunoblotting.[1]

-

Immunoblotting: Proteins from cell lysates were separated by SDS-PAGE, transferred to membranes, and probed with specific primary antibodies against total and phosphorylated forms of ALK, STAT3, Akt, and ERK1/2. Secondary antibodies conjugated to horseradish peroxidase were used for detection.

-

Cell Growth Inhibition/Cytotoxicity Assays: ALK-positive and ALK-negative cancer cell lines were treated with a range of this compound concentrations (e.g., 3-3,000 nmol/L) for a specified duration (e.g., 48 hours). Cell viability was assessed using standard methods to determine the concentration-dependent growth inhibition.[3]

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of orally administered this compound in mouse models.

-

Methodology:

-

Tumor Implantation: Human ALK-positive cancer cells (e.g., Sup-M2, NB-1, NCI-H2228, NCI-H3122) were subcutaneously injected into immunodeficient mice (e.g., SCID or nu/nu mice).

-

Drug Administration: Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally, typically twice daily, at various doses (e.g., 30, 55, 100 mg/kg).

-

Efficacy Assessment: Tumor volumes were measured regularly throughout the study. The percentage of tumor growth inhibition was calculated at the end of the treatment period. In some studies, mice were monitored for tumor recurrence after cessation of treatment.

-

Pharmacodynamic Analysis: To assess target engagement in vivo, tumor xenografts were harvested at different time points after a single oral dose of this compound. The levels of phosphorylated ALK in the tumor tissue were analyzed by immunoblotting to determine the degree and duration of target inhibition.[1]

-

The following diagram outlines the general workflow for preclinical evaluation of this compound.

Conclusion

This compound is a highly potent and selective, orally bioavailable ALK inhibitor with a well-defined mechanism of action. Through direct inhibition of ALK kinase activity, it effectively abrogates downstream oncogenic signaling, leading to significant anti-tumor efficacy in preclinical models of ALK-driven cancers. The comprehensive preclinical data package supports its potential as a therapeutic agent for patients with ALK-positive malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The CEP-28122 Anaplastic Lymphoma Kinase (ALK) Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and selective, orally bioavailable small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data supporting the mechanism of action and therapeutic potential of this compound in ALK-driven malignancies. The document details the ALK signaling pathway, the inhibitory action of this compound, its efficacy in various cancer models, and the experimental protocols utilized in its preclinical evaluation. While exhibiting promising preclinical activity, information regarding the clinical development of this compound is not publicly available, suggesting its development may have been discontinued.

Introduction to ALK as a Therapeutic Target

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems. In several cancers, genetic alterations, including chromosomal translocations, gene amplifications, and point mutations, lead to constitutive activation of ALK. This aberrant signaling drives oncogenesis and tumor progression in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][4] The dependence of these tumors on ALK signaling makes it a prime target for therapeutic intervention.

This compound: A Potent and Selective ALK Inhibitor

This compound, a diaminopyrimidine derivative, was developed by Cephalon as a highly potent and selective inhibitor of ALK.[1][2] Preclinical studies have demonstrated its significant activity against both wild-type and various mutated forms of the ALK kinase.

Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the ALK kinase domain. This binding prevents the phosphorylation of ALK and subsequently blocks the activation of its downstream signaling pathways.

Kinase Selectivity Profile

This compound exhibits a high degree of selectivity for ALK. In a broad kinase panel screening, it demonstrated minimal off-target activity against a large number of other kinases, suggesting a favorable safety profile with a reduced likelihood of off-target side effects.[1]

The ALK Signaling Pathway and its Inhibition by this compound

Constitutively active ALK fusion proteins or mutated ALK receptors activate several downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis. This compound effectively abrogates these signaling events.

Key Downstream Signaling Pathways

The primary signaling pathways activated by aberrant ALK include:

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cell proliferation and survival.

-

PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is crucial for cell growth, survival, and metabolism.

-

RAS/MEK/ERK Pathway: The Rat Sarcoma (RAS)/Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway is a central regulator of cell proliferation and differentiation.

This compound-Mediated Inhibition of Downstream Effectors

Studies in ALK-positive cancer cell lines have shown that treatment with this compound leads to a significant reduction in the phosphorylation of key downstream effectors, including STAT3, AKT, and ERK1/2.[1][2] This demonstrates that this compound effectively shuts down the oncogenic signaling driven by aberrant ALK.

Diagram: this compound Inhibition of the ALK Signaling Pathway

Caption: this compound blocks ALK, inhibiting downstream pathways and cancer cell growth.

Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been extensively evaluated in both in vitro and in vivo models of ALK-positive cancers.

In Vitro Studies

This compound has demonstrated potent and selective growth inhibition and induction of apoptosis in a variety of human cancer cell lines harboring ALK genetic alterations.

| Cell Line | Cancer Type | ALK Alteration | IC50 (nM) | Reference |

| Karpas-299 | ALCL | NPM-ALK Fusion | ~10 | [1] |

| SU-M2 | ALCL | NPM-ALK Fusion | ~10 | [1] |

| NCI-H2228 | NSCLC | EML4-ALK Fusion | ~20 | [1] |

| NB-1 | Neuroblastoma | ALK Amplification | ~30 | [1] |

| SH-SY5Y | Neuroblastoma | ALK F1174L Mutation | ~50 | [1] |

Table 1: In Vitro Activity of this compound in ALK-Positive Cancer Cell Lines.

In Vivo Studies

Oral administration of this compound has shown significant dose-dependent anti-tumor activity in mouse xenograft models of human ALK-positive cancers.

| Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Karpas-299 Xenograft | ALCL | 30 mg/kg, BID | >90% | [1] |

| SU-M2 Xenograft | ALCL | 100 mg/kg, BID for 28 days | Complete Regression | [1] |

| NCI-H2228 Xenograft | NSCLC | 100 mg/kg, BID | Significant Inhibition | [1] |

| NB-1 Xenograft | Neuroblastoma | 55 mg/kg, BID | ~90% | [1] |

Table 2: In Vivo Efficacy of this compound in ALK-Positive Tumor Xenograft Models.

Development Status of this compound

Despite the robust preclinical data, there is a lack of publicly available information on the clinical development of this compound. Cephalon, the original developer of this compound, was acquired by Teva Pharmaceutical Industries in 2011.[1][3][5][6] Around the same period, another kinase inhibitor from Cephalon, lestaurtinib (B1684606) (CEP-701), which also possesses ALK inhibitory activity, was undergoing clinical trials for other indications. It is plausible that strategic decisions following the acquisition led to the prioritization of other compounds in the pipeline, and the clinical development of this compound was not pursued.

Experimental Protocols

In Vitro ALK Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant ALK.

Workflow Diagram:

Caption: Workflow for determining the in vitro inhibitory activity of this compound on ALK.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP (e.g., [γ-33P]ATP).

-

Prepare a solution of recombinant human ALK kinase domain.

-

Prepare a substrate solution (e.g., a synthetic peptide or a generic kinase substrate like myelin basic protein).

-

-

Assay Procedure:

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the ALK enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the ATP and substrate mixture.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection and Analysis:

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated ATP.

-

Quantify the amount of incorporated phosphate (B84403) using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the viability of ALK-positive cancer cells.

Workflow Diagram:

Caption: Workflow for assessing the cytotoxicity of this compound using an MTT assay.

Protocol:

-

Cell Seeding:

-

Harvest and count ALK-positive cancer cells.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

-

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse model.

Workflow Diagram:

Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft model.

Protocol:

-

Cell Preparation and Implantation:

-

Harvest ALK-positive tumor cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare a formulation of this compound for oral gavage.

-

Administer this compound to the treatment group at the desired dose and schedule (e.g., twice daily).

-

Administer the vehicle solution to the control group.

-

-

Monitoring and Measurement:

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Compare the tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition.

-

Conclusion

This compound is a potent and selective ALK inhibitor with compelling preclinical anti-tumor activity in various models of ALK-driven cancers. It effectively inhibits the ALK kinase and its downstream signaling pathways, leading to cancer cell growth inhibition and tumor regression. While the preclinical data are robust, the absence of publicly available clinical trial data suggests that its clinical development was likely halted. This technical guide provides a comprehensive summary of the preclinical profile of this compound, offering valuable insights for researchers and drug development professionals in the field of targeted cancer therapy.

References

- 1. Teva Pharmaceutical Industries Ltd. - Teva to Acquire Cephalon in $6.8 Billion Transaction [ir.tevapharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Lestaurtinib - Wikipedia [en.wikipedia.org]

- 5. Clal Finance: Teva has bought an interesting drug pipeline - Globes [en.globes.co.il]

- 6. Teva Pharmaceutical acquires Cephalon - Pharmaceutical Technology [pharmaceutical-technology.com]

CEP-28122: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] This diaminopyrimidine derivative has demonstrated significant antitumor activity in preclinical models of human cancers where ALK is constitutively activated, such as anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][3][5] Its high potency and selectivity make it a valuable tool for investigating ALK-driven oncogenesis and for the preclinical evaluation of ALK-targeted therapies.[1][3] This document provides a comprehensive overview of this compound's mechanism of action, key experimental data, and detailed protocols for its use in research.

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of ALK.[1][3] In many cancers, genetic alterations like chromosomal translocations, point mutations, or gene amplification lead to the constitutive activation of the ALK receptor tyrosine kinase.[1][3] This aberrant signaling drives cell proliferation and survival.

This compound binds to the ATP-binding pocket of ALK, preventing the phosphorylation of the kinase and its downstream effectors.[1][2] This targeted inhibition leads to the suppression of key signaling pathways, including STAT3, Akt, and ERK1/2.[2] The ultimate cellular outcomes of ALK inhibition by this compound in ALK-positive cancer cells are concentration-dependent growth inhibition and cytotoxicity, associated with the activation of caspase-3/7.[2]

ALK Signaling Pathway Inhibition by this compound

Caption: Inhibition of the ALK signaling cascade by this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Kinase Inhibitory Potency

| Target Kinase | IC50 (nmol/L) | Notes |

| ALK | 1.9 ± 0.5 | Primary Target |

| Rsk2 | 7 - 19 | Off-target |

| Rsk3 | 7 - 19 | Off-target |

| Rsk4 | 7 - 19 | Off-target |

| Flt4 | 46 ± 10 | Off-target |

| Data sourced from an enzyme-based TRF assay.[1][6] |

Table 2: In Vitro Cellular Activity

| Cell Line | Cancer Type | ALK Status | Outcome | IC50 / Effect |

| Karpas-299 | ALCL | NPM-ALK Positive | Growth Inhibition | IC50: 20 nM[6] |

| Sup-M2 | ALCL | NPM-ALK Positive | Growth Inhibition | Concentration-dependent[2] |

| NCI-H2228 | NSCLC | EML4-ALK Positive | Growth Inhibition | Concentration-dependent[1] |

| NB-1 | Neuroblastoma | ALK Amplified | Growth Inhibition | Concentration-dependent[1] |

| NB-1691 | Neuroblastoma | ALK Negative | No significant effect | - |

| ALCL: Anaplastic Large-Cell Lymphoma; NSCLC: Non-Small Cell Lung Cancer. |

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Regimen | Outcome |

| Sup-M2 | ALCL | 30 mg/kg, PO, BID | Dose-dependent antitumor activity[2] |

| Sup-M2 | ALCL | 55 or 100 mg/kg, PO, BID for 4 weeks | Sustained tumor regression (>60 days post-treatment)[1][3] |

| NCI-H2228 | NSCLC | 30 & 55 mg/kg, PO, BID for 12 days | Tumor regression[1] |

| NCI-H3122 | NSCLC | 55 mg/kg, PO, BID for 12 days | Tumor stasis and partial regression[1] |

| NB-1 | Neuroblastoma | 30 mg/kg, PO, BID for 14 days | 75% tumor growth inhibition[1] |

| NB-1 | Neuroblastoma | 55 mg/kg, PO, BID for 14 days | 90% tumor growth inhibition[1] |

| HCT116 | Colon Cancer | - | No antitumor activity[2] |

| PO: Per os (oral administration); BID: Bis in die (twice a day). |

A single oral dose of this compound at 30 mg/kg in mice resulted in over 90% inhibition of ALK tyrosine phosphorylation in tumor xenografts for more than 12 hours.[1][3]

Experimental Protocols

In Vitro ALK Phosphorylation Inhibition Assay

This protocol describes how to assess the ability of this compound to inhibit ALK phosphorylation in cultured cancer cells.

Materials:

-

ALK-positive cells (e.g., Sup-M2, Karpas-299)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-phospho-ALK (e.g., Y664), anti-total-ALK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Plate ALK-positive cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 3-1000 nM).[2] Treat cells for a specified duration (e.g., 2 hours).[1][2] Include a DMSO vehicle control.

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts for each sample and resolve by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with primary anti-phospho-ALK antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an anti-total-ALK antibody as a loading control.

-

Quantify band intensities using densitometry software.

-

Calculate the relative ALK phosphorylation by normalizing the phospho-ALK signal to the total-ALK signal.

-

Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing in vitro inhibition of ALK phosphorylation.

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., SCID or nu/nu)

-

ALK-positive human cancer cells (e.g., Sup-M2, NCI-H2228)

-

Matrigel (optional)

-

This compound

-

Vehicle for oral gavage

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., 5-10 million cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Treatment Administration:

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Study Endpoint: Continue treatment for a predetermined period (e.g., 12-28 days).[1] Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.

-

Data Analysis:

Conclusion

This compound is a well-characterized, potent, and selective ALK inhibitor with demonstrated efficacy in preclinical models of ALK-driven cancers. Its favorable pharmacokinetic profile and robust antitumor activity make it an essential research tool for studying ALK biology and for the development of novel cancer therapeutics.[1][3] The data and protocols presented in this guide offer a solid foundation for researchers utilizing this compound in their studies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biomol.com [biomol.com]

- 6. medchemexpress.com [medchemexpress.com]

CEP-28122: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and selective, orally bioavailable small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] This diaminopyrimidine derivative has demonstrated significant antitumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to this compound, intended to serve as a valuable resource for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties

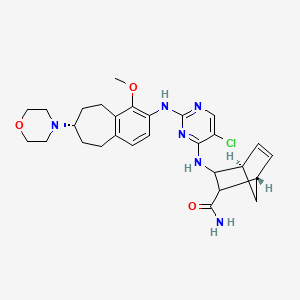

This compound is chemically known as (1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[5]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide. The compound is also available as a mesylate salt.[4]

Chemical Structure:

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C28H35ClN6O3 | MedChemExpress |

| Molecular Weight | 539.07 g/mol | MedChemExpress |

| CAS Number | 1022958-60-6 | MedChemExpress |

| Appearance | Off-White Solid | MCE |

| Purity | 99.85% | MCE |

| Solubility | DMSO: ≥ 6.4 mg/mL (10.08 mM) | MCE |

Physicochemical Properties of this compound Mesylate Salt

| Property | Value | Reference |

| Molecular Formula | C29H39ClN6O6S | MedChemExpress |

| Molecular Weight | 635.17 g/mol | MedChemExpress |

Mechanism of Action and Signaling Pathway

This compound is a highly potent inhibitor of ALK tyrosine kinase with an IC50 of 1.9 nM in an enzyme-based time-resolved fluorescence (TRF) assay.[3][4][5][6] It also demonstrates inhibitory activity against Flt4 with an IC50 of 46 nM.[3][5] The primary mechanism of action of this compound involves the inhibition of ALK autophosphorylation and the subsequent suppression of downstream signaling pathways crucial for cancer cell proliferation and survival.[1][4]

In ALK-driven malignancies, constitutively active ALK fusion proteins or mutated ALK receptors lead to the activation of several key downstream signaling cascades. This compound effectively blocks these pathways, resulting in cell growth inhibition and apoptosis. Specifically, treatment with this compound has been shown to substantially suppress the phosphorylation of putative downstream effectors of ALK, including:

-

STAT3 (Signal Transducer and Activator of Transcription 3)

-

Akt (Protein Kinase B)

The inhibition of these pathways ultimately leads to a concentration-dependent growth inhibition of ALK-positive cancer cells.[1][4]

Caption: ALK Signaling Pathway Inhibition by this compound.

In Vitro and In Vivo Antitumor Activity

In Vitro Cellular Activity

This compound demonstrates potent and selective growth inhibitory effects on various ALK-positive cancer cell lines.

In Vitro Growth Inhibition by this compound

| Cell Line | Cancer Type | ALK Status | IC50 (nM) | Effect | Reference |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK positive | 20 | Growth inhibition, Caspase 3/7 activation | [1] |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK positive | N/A | Growth inhibition, Caspase 3/7 activation | [1][4] |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK positive | N/A | Growth inhibition | [1] |

| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK positive | N/A | Growth inhibition | [1] |

| NB-1 | Neuroblastoma | ALK amplified | N/A | Growth inhibition | [1] |

| SH-SY5Y | Neuroblastoma | ALK activating mutation (F1174L) | N/A | Growth inhibition | [1] |

| NB-1643 | Neuroblastoma | ALK activating mutation (R1275Q) | N/A | Growth inhibition | [1] |

| Toledo | Leukemia | ALK negative | >3000 | No significant growth inhibition | [1] |

| HuT-102 | Lymphoma | ALK negative | >3000 | No significant growth inhibition | [1] |

| NB-1691 | Neuroblastoma | ALK negative | N/A | No significant growth inhibition | [1] |

In Vivo Antitumor Efficacy

Oral administration of this compound has been shown to produce dose-dependent antitumor activity in various xenograft models of ALK-positive human cancers.[1][2]

In Vivo Antitumor Activity of this compound

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | 3-30 mg/kg, oral gavage, twice a day, 12 days | Dose-dependent antitumor activity | [1][4] |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | 55 or 100 mg/kg, twice daily for 4 weeks | Complete and sustained tumor regression | [1][2] |

| NCI-H2228 | Non-Small Cell Lung Cancer | 30 and 55 mg/kg, oral, twice daily for 12 days | Tumor regression | [1] |

| NCI-H3122 | Non-Small Cell Lung Cancer | 30 and 55 mg/kg, oral, twice daily for 12 days | Tumor growth inhibition and partial regression | [1] |

| NB-1 | Neuroblastoma | 30 and 55 mg/kg, oral, twice daily for 14 days | 75-90% tumor growth inhibition | [1] |

| HCT116 | Colon Carcinoma (ALK-negative control) | N/A | No antitumor activity | [1][4] |

| NB-1691 | Neuroblastoma (ALK-negative control) | 30 and 55 mg/kg, oral, twice daily | No effect on tumor growth | [1] |

Experimental Protocols

Recombinant ALK Kinase Assay (Time-Resolved Fluorescence - TRF)

This protocol is a general representation based on TRF-based kinase assays.

Caption: Workflow for a TRF-based ALK Kinase Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

-

Prepare a solution containing recombinant ALK enzyme and a biotinylated peptide substrate in kinase assay buffer.

-

Prepare an ATP solution in kinase assay buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the this compound dilutions.

-

Add the ALK enzyme and substrate solution to each well.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a solution containing EDTA.

-

Add a detection solution containing a Europium-labeled anti-phosphopeptide antibody and Streptavidin-Allophycocyanin (SA-APC).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the development of the TR-FRET signal.

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET-compatible microplate reader.

-

Calculate the ratio of the emission at 665 nm (APC) to the emission at 615 nm (Europium).

-

Plot the TR-FRET ratio against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

Caption: Workflow for an MTT Cell Viability Assay.

Methodology:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

-

Include wells with vehicle (e.g., DMSO) as a negative control and wells with no cells as a blank.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add the MTT solution to each well to a final concentration of approximately 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Readout:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.

-

In Vivo Tumor Xenograft Study

Caption: Workflow for an In Vivo Tumor Xenograft Study.

Methodology:

-

Animal Model and Cell Implantation:

-

Use immunocompromised mice (e.g., SCID or nude mice).

-

Harvest ALK-positive human cancer cells (e.g., Sup-M2) and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor formation.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups, including a vehicle control group.

-

-

Drug Administration:

-

Prepare a formulation of this compound for oral administration (e.g., in PEG-400).

-

Administer this compound or the vehicle control to the mice according to the planned dosing schedule (e.g., twice daily by oral gavage).

-

-

Monitoring and Data Collection:

-

Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., 2-3 times per week).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

Continue the treatment for the specified duration or until the tumors in the control group reach a predetermined maximum size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).

-

Compare the tumor volumes between the treated and control groups to determine the extent of tumor growth inhibition.

-

Conclusion

This compound is a highly potent and selective ALK inhibitor with significant preclinical antitumor activity against a range of ALK-positive cancer models. Its well-characterized mechanism of action and favorable in vivo efficacy make it a valuable tool for cancer research and a potential candidate for further clinical development. This technical guide provides a foundational understanding of this compound's properties and the methodologies used to evaluate its activity, serving as a resource for researchers in the field.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

The Discovery and Preclinical Development of CEP-28122: A Potent and Selective ALK Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CEP-28122 is a potent and selective, orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). Discovered and developed by Cephalon, Inc., this diaminopyrimidine derivative demonstrated significant anti-tumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of its in vitro and in vivo efficacy. While this compound showed considerable promise in preclinical studies, publicly available information does not indicate that it progressed into formal clinical trials.

Introduction: The Therapeutic Target - Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems. In several cancers, genetic alterations such as chromosomal translocations, gene amplification, or point mutations lead to the constitutive activation of ALK.[1] This aberrant signaling drives oncogenesis by promoting cell proliferation, survival, and migration. The identification of ALK as a key oncogenic driver in a subset of cancers, including ALCL and NSCLC, spurred the development of targeted inhibitors.

Discovery of this compound

This compound was identified as a highly potent and selective ALK inhibitor through a dedicated drug discovery program. It is a diaminopyrimidine derivative with a favorable pharmacokinetic profile, indicating its potential as an orally administered therapeutic agent.[2][3][4]

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of ALK. By binding to the ATP-binding pocket of the ALK kinase domain, this compound blocks its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins. This leads to the suppression of key oncogenic signaling pathways.

Inhibition of ALK Signaling Pathways

Constitutively active ALK fusion proteins, such as NPM-ALK in ALCL, activate multiple downstream signaling cascades that are critical for cancer cell survival and proliferation. This compound has been shown to effectively inhibit the phosphorylation of key effector molecules in these pathways, including:

-

STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of STAT3 phosphorylation disrupts the regulation of genes involved in cell survival and proliferation.

-

Akt (Protein Kinase B): Blocking the PI3K/Akt pathway inhibits cell survival and promotes apoptosis.

-

ERK1/2 (Extracellular signal-Regulated Kinases 1 and 2): Suppression of the RAS/MEK/ERK pathway curtails cell proliferation and growth.[2]

The following diagram illustrates the ALK signaling pathway and the point of inhibition by this compound.

Caption: ALK signaling pathways and inhibition by this compound.

Preclinical Efficacy

The anti-tumor activity of this compound was evaluated in a series of in vitro and in vivo preclinical studies.

In Vitro Activity

This compound demonstrated potent inhibition of recombinant ALK kinase activity and ALK phosphorylation in cellular assays.[1] It induced concentration-dependent growth inhibition and cytotoxicity in various ALK-positive human cancer cell lines.

| Parameter | Value | Reference |

| ALK Recombinant Kinase IC50 | 1.9 nM | [2][5][6] |

| Flt4 Kinase IC50 | 46 nM | [5][7] |

| Karpas-299 (ALCL) Cellular IC50 | 20 nM | [5] |

Table 1: In Vitro Potency of this compound

In Vivo Activity

Oral administration of this compound led to dose-dependent anti-tumor activity in mouse xenograft models of ALK-positive cancers.

-

Target Inhibition: A single oral dose of 30 mg/kg resulted in over 90% inhibition of ALK tyrosine phosphorylation in tumor xenografts for more than 12 hours.[1][7]

-

Tumor Regression: Complete or near-complete tumor regressions were observed in ALCL, NSCLC, and neuroblastoma xenograft models at doses of 30 mg/kg twice daily or higher.[1]

-

Sustained Response: In a Sup-M2 ALCL xenograft model, treatment with 55 or 100 mg/kg twice daily for four weeks led to sustained tumor regression with no re-emergence for over 60 days after treatment cessation.[1]

-

Selectivity: this compound showed marginal anti-tumor activity against ALK-negative tumor xenografts, highlighting its selectivity for ALK-driven cancers.[1]

| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |

| SCID Mice | Sup-M2 (ALCL) | 30 mg/kg, twice daily | Complete/near-complete tumor regression | [1] |

| SCID Mice | Sup-M2 (ALCL) | 55 or 100 mg/kg, twice daily for 4 weeks | Sustained tumor regression (>60 days post-treatment) | [1] |

| Mice | Primary Human ALCL Grafts | 55 or 100 mg/kg, twice daily for 2 weeks | Sustained tumor regression (>60 days post-treatment) | [1] |

| Nude Mice | HCT116 (ALK-negative) | Not specified | No significant anti-tumor activity | [2] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Development Status

Despite the promising preclinical data, there is no publicly available information indicating that this compound entered clinical trials. Searches of clinical trial registries (e.g., ClinicalTrials.gov) do not yield any studies for this compound or other ALK inhibitors developed by Cephalon with a similar profile. The reasons for the apparent discontinuation of its development are not publicly known.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound, based on standard methodologies in the field.

In Vitro ALK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK enzyme.

Caption: Workflow for a TR-FRET based ALK kinase assay.

Methodology:

-

Compound Plating: Serially dilute this compound in DMSO and add to a 384-well assay plate.

-

Enzyme and Substrate Addition: Add recombinant ALK enzyme, a biotinylated peptide substrate, and ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of EDTA.

-

Detection: Add a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC). The antibody binds to the phosphorylated substrate, and the streptavidin binds to the biotin (B1667282) tag, bringing the europium donor and APC acceptor into close proximity.

-

FRET Measurement: After incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The ratio of the acceptor and donor fluorescence is proportional to the extent of substrate phosphorylation.

-

Data Analysis: Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular ALK Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit ALK autophosphorylation in intact cells.

Methodology:

-

Cell Culture: Culture ALK-positive cells (e.g., Karpas-299 or Sup-M2) to 70-80% confluency.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ALK (pALK) and total ALK.

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities and normalize the pALK signal to the total ALK signal to determine the extent of inhibition.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Seed ALK-positive and ALK-negative cancer cells into 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Viability Measurement: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability, and measure the resulting luminescence.

-

Data Analysis: Normalize the luminescence signal to that of vehicle-treated control cells and plot the percentage of viable cells against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in an animal model.

References

- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]

- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 5. mdpi.com [mdpi.com]

- 6. promega.com [promega.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

CEP-28122: A Potent and Selective ALK Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. However, genetic alterations such as chromosomal translocations, point mutations, and gene amplification can lead to constitutive activation of ALK, transforming it into a potent oncogenic driver in various cancers.[1] These ALK-driven malignancies include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. The clinical success of ALK inhibitors has validated ALK as a therapeutic target for these cancers.[1] This technical guide provides a comprehensive overview of CEP-28122, a highly potent and selective, orally active ALK inhibitor.

This compound, a diaminopyrimidine derivative, has demonstrated robust antitumor activity in preclinical models of ALK-positive human cancers.[1][2] This document details its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by potently and selectively inhibiting the kinase activity of ALK.[1] In oncogenic ALK fusion proteins, the kinase domain is constitutively active, leading to the autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and transformation.[3][4][5] The primary signaling cascades activated by oncogenic ALK include the RAS-ERK, JAK-STAT, and PI3K-AKT pathways.[4][6] this compound blocks the phosphorylation of ALK, thereby inhibiting these downstream signaling events and inducing growth inhibition and cytotoxicity in ALK-positive cancer cells.[1][2]

Quantitative Analysis of Preclinical Data

The preclinical evaluation of this compound has generated significant quantitative data supporting its potency, selectivity, and in vivo efficacy. These findings are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Kinase | IC50 (nmol/L) | Notes |

| ALK | 1.9 ± 0.5 | Primary Target |

| Rsk2 | 7 | >10-fold less potent than ALK |

| Rsk3 | 19 | >10-fold less potent than ALK |

| Rsk4 | 19 | >10-fold less potent than ALK |

| Data from a panel of 259 protein kinases. Only kinases with >90% inhibition at 1 µmol/L are shown with their corresponding IC50 values.[1] |

Table 2: Cellular Activity of this compound in ALK-Positive Cancer Cell Lines

| Cell Line | Cancer Type | ALK Status | Growth Inhibition (IC50) |

| Karpas-299 | Anaplastic Large-Cell Lymphoma (ALCL) | NPM-ALK Positive | Concentration-dependent |

| Sup-M2 | Anaplastic Large-Cell Lymphoma (ALCL) | NPM-ALK Positive | Concentration-dependent |

| NB-1 | Neuroblastoma | ALK-positive | N/A |

| NB-1691 | Neuroblastoma | ALK-negative | No significant effect |

| This compound induced concentration-dependent growth inhibition and caspase 3/7 activation in ALK-positive cells.[2] |

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment (Oral) | Tumor Growth Inhibition | Outcome |

| Sup-M2 | ALCL | 3-30 mg/kg (twice daily, 12 days) | Dose-dependent | Significant antitumor activity |

| Sup-M2 | ALCL | 55 or 100 mg/kg (twice daily, 4 weeks) | N/A | Sustained complete tumor regression (>60 days post-treatment) |

| NB-1 | Neuroblastoma | 30 mg/kg (twice daily, 14 days) | 75% | Tumor stasis and partial regression[1] |

| NB-1 | Neuroblastoma | 55 mg/kg (twice daily, 14 days) | 90% | Tumor stasis and partial regression[1] |

| NB-1691 | Neuroblastoma (ALK-negative) | Same as above | No effect | Confirms selectivity for ALK-positive tumors[1] |

| HCT116 | Colon Carcinoma (ALK-negative) | N/A | No antitumor activity | Confirms selectivity for ALK-positive tumors[2] |

Table 4: In Vivo Pharmacodynamics of this compound

| Xenograft Model | Treatment (Single Oral Dose) | Target Inhibition (>90%) Duration |

| ALK-positive tumor xenografts | 30 mg/kg | > 12 hours |

| A single 3 mg/kg oral dose led to 75-80% inhibition of NPM-ALK phosphorylation for up to 12 hours.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the preclinical assessment of this compound.

In Vitro Kinase Assay

The enzymatic activity of this compound against recombinant ALK was determined using a time-resolved fluorescence (TRF) assay.[1]

Cellular Assays

The effect of this compound on the growth of ALK-positive and ALK-negative cancer cell lines was assessed to determine its cellular potency and selectivity.

-

Cell Culture : Human ALK-positive (Karpas-299, Sup-M2, NB-1) and ALK-negative (NB-1691) cancer cell lines were cultured in appropriate media.

-

Treatment : Cells were treated with a range of concentrations of this compound (e.g., 3-3000 nM) for 48 hours.[2]

-

Growth Inhibition Assay : Cell viability was measured using a standard method, such as the CellTiter-Glo Luminescent Cell Viability Assay, to determine the concentration-dependent growth inhibition.

-

Apoptosis Assay : To confirm the mechanism of cell death, activation of caspase 3/7 was measured following treatment with this compound.[2]

-

Western Blot Analysis : To assess the inhibition of ALK signaling, cells were treated with this compound (e.g., 30-1000 nM) for 2 hours.[2] Cell lysates were then subjected to western blotting to detect the phosphorylation status of ALK and its downstream effectors like STAT3, Akt, and ERK1/2.[2]

In Vivo Xenograft Studies

The antitumor efficacy of this compound was evaluated in mouse xenograft models of human cancers.

Pharmacodynamic Studies

To assess the in vivo target inhibition, tumor-bearing mice were administered a single oral dose of this compound.

-

Dosing : Mice with established ALK-positive tumor xenografts were given a single oral dose of this compound (e.g., 3 mg/kg or 30 mg/kg).

-

Sample Collection : At various time points post-dosing, tumors were excised.

-

Analysis : Tumor lysates were analyzed by western blotting to determine the level of ALK phosphorylation, providing a measure of target inhibition over time.[1]

Conclusion

This compound is a highly potent and selective oral ALK inhibitor with a favorable preclinical profile. It demonstrates significant and sustained antitumor activity in various ALK-positive cancer models, including ALCL and neuroblastoma, while being well-tolerated. The data strongly support its mechanism of action through the direct inhibition of ALK kinase activity and the subsequent suppression of key oncogenic signaling pathways. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this compound and other next-generation ALK inhibitors. The robust and selective efficacy of this compound underscores the therapeutic potential of targeting ALK in cancers with this specific genetic driver.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anaplastic lymphoma kinase: Role in cancer and therapy perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

The Potent and Selective ALK Inhibitor CEP-28122: A Technical Overview for Anaplastic Large-Cell Lymphoma Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the study of CEP-28122, a potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK), in the context of anaplastic large-cell lymphoma (ALCL) research. This document synthesizes key quantitative data, details experimental protocols, and visualizes the critical signaling pathways involved in ALK-positive ALCL.

Core Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound, offering a structured view of its potency and efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | Result (IC50) | Reference |

| Kinase Assay (TRF) | Recombinant ALK | 1.9 ± 0.5 nmol/L | [1] |

| Cellular Phosphorylation | Karpas-299 (NPM-ALK) | 20 nM | [2] |

| Cell Growth Inhibition (MTS) | Karpas-299 | 23 ± 5 nmol/L | [1] |

| Cell Growth Inhibition (MTS) | Sup-M2 | 26 ± 4 nmol/L | [1] |

| Caspase 3/7 Activation | Karpas-299 | Concentration-dependent increase | [1] |

| Caspase 3/7 Activation | Sup-M2 | Concentration-dependent increase | [1] |

Table 2: In Vivo Antitumor Efficacy of this compound in ALCL Xenograft Models

| Xenograft Model | Dosing Regimen | Duration | Outcome | Reference |

| Sup-M2 | 55 mg/kg (twice daily, oral) | 4 weeks | Sustained complete tumor regression in 100% of mice | [1][3] |

| Sup-M2 | 100 mg/kg (twice daily, oral) | 4 weeks | Sustained complete tumor regression in 100% of mice | [1][3] |

| Primary Human ALCL | 100 mg/kg (twice daily, oral) | 2 weeks | Complete tumor regression in all mice | [1][3] |

Signaling Pathways in ALK-Positive ALCL

Anaplastic large-cell lymphoma is often driven by a chromosomal translocation that results in the fusion of the ALK gene with another gene, most commonly NPM1.[4][5] This creates the oncogenic fusion protein NPM-ALK, a constitutively active tyrosine kinase that drives downstream signaling pathways crucial for tumor cell proliferation and survival.[6][7][8] this compound exerts its therapeutic effect by inhibiting this kinase activity. The primary signaling cascades activated by NPM-ALK include the JAK/STAT, PI3K/AKT, and RAS/ERK pathways.[6][8][9][10]

Caption: NPM-ALK signaling pathways and the inhibitory action of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound for ALCL research.

ALK Kinase Inhibition Assay (Time-Resolved Fluorescence - TRF)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant ALK.

-

Principle: A biotinylated peptide substrate is phosphorylated by the ALK enzyme in the presence of ATP. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated peptide. Streptavidin-allophycocyanin (SA-APC) binds to the biotinylated peptide, bringing the europium and APC in close proximity, resulting in a FRET signal. Inhibition of ALK reduces peptide phosphorylation, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant ALK enzyme

-

Biotinylated poly-Glu-Tyr (4:1) substrate

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)

-

Streptavidin-Allophycocyanin (SA-APC)

-

This compound (or other test compounds) serially diluted in DMSO

-

384-well low-volume plates

-

TRF-compatible plate reader

-

-

Procedure:

-

Add 2 µL of serially diluted this compound to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the ALK enzyme and biotinylated substrate in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a solution containing EDTA, Eu-labeled anti-phosphotyrosine antibody, and SA-APC.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Read the plate on a TRF plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.

-

Calculate the ratio of the emissions and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell Viability (MTS) Assay

This colorimetric assay determines the number of viable cells in culture by measuring their metabolic activity.

-

Principle: The tetrazolium salt MTS is reduced by viable, metabolically active cells to a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

-

Materials:

-

ALCL cell lines (e.g., Karpas-299, Sup-M2)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound serially diluted in culture medium

-

MTS reagent (containing an electron coupling reagent like PES)

-

96-well clear-bottom plates

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Seed ALCL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Add 100 µL of medium containing serial dilutions of this compound to the appropriate wells. Include vehicle control (DMSO) and no-cell (media only) wells.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 490 nm using a plate reader.

-

Subtract the background absorbance (media only wells) and calculate the percentage of viable cells relative to the vehicle control. Determine the IC50 value from the dose-response curve.[11][12]

-

Caspase-3/7 Activation Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

-

Principle: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence) which is cleaved by active caspases 3 and 7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[1]

-

Materials:

-

ALCL cell lines (e.g., Karpas-299, Sup-M2)

-

Complete culture medium

-

This compound

-

Caspase-Glo® 3/7 Assay Reagent

-

96-well white-walled, clear-bottom plates

-

Luminometer

-

-

Procedure:

-

Seed ALCL cells in a 96-well plate as described for the MTS assay.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate for 30 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Express the results as fold-change in luminescence relative to the vehicle-treated control cells.[13]

-

Immunoblotting for Phospho-ALK

This technique is used to detect the phosphorylation status of NPM-ALK, providing a direct measure of ALK inhibition in cells.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies. A primary antibody detects the phosphorylated form of ALK (e.g., at Tyr664), and a secondary antibody conjugated to an enzyme (e.g., HRP) allows for chemiluminescent detection.

-

Materials:

-

ALCL cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ALK (Tyr664), anti-total ALK, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Treat ALCL cells with this compound at various concentrations for a defined period (e.g., 2 hours).

-

Harvest cells, wash with cold PBS, and lyse on ice with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe for total ALK and a loading control to normalize the data.

-

ALCL Xenograft Mouse Model

This in vivo model is used to evaluate the antitumor efficacy of this compound.

-

Principle: Human ALCL cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[14][15]

-

Materials:

-

Immunodeficient mice (e.g., SCID or NOD-SCID)

-

ALCL cell line (e.g., Sup-M2) or patient-derived tumor fragments

-

Matrigel (optional, to improve tumor take rate)

-

This compound formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject 5-10 x 10^6 Sup-M2 cells, often mixed with Matrigel, into the flank of each mouse.[16]

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 55 or 100 mg/kg) or vehicle control orally, typically twice daily.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length) / 2).[17]

-

Monitor animal weight and general health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via immunoblotting).

-

Plot the mean tumor volume over time for each group to assess antitumor activity.

-

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 2. mdpi.com [mdpi.com]

- 3. STAT3 couples activated tyrosine kinase signaling to the oncogenic core transcriptional regulatory circuitry of anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. bosterbio.com [bosterbio.com]

- 6. Role of phosphatidylinositol 3-kinase-Akt pathway in nucleophosmin/anaplastic lymphoma kinase-mediated lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cytokines, Genetic Lesions and Signaling Pathways in Anaplastic Large Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ALK+ Anaplastic Large Cell Lymphoma Exhibits Phosphatidylinositol-3 Kinase/Akt Activity with Retained but Inactivated PTEN – A Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Caspase 3/7 Activity [protocols.io]

- 14. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

A Preclinical Technical Guide to CEP-28122 in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical molecular target in the treatment of a subset of non-small cell lung cancer (NSCLC).[1][2] Chromosomal rearrangements involving the ALK gene lead to the formation of fusion proteins, such as EML4-ALK, which possess constitutive kinase activity.[3] This aberrant signaling drives oncogenesis, making ALK a prime target for tyrosine kinase inhibitors (TKIs).[2][3] CEP-28122 is a potent and selective, orally active small-molecule inhibitor of ALK.[4][5] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the study of this compound in NSCLC models.

Mechanism of Action and Preclinical Pharmacology

This compound, a diaminopyrimidine derivative, is a highly potent inhibitor of ALK kinase activity.[6] Preclinical studies have demonstrated its selectivity and robust antitumor activity in various ALK-positive cancer models, including NSCLC.[4]

Enzymatic and Cellular Potency

In enzymatic assays, this compound demonstrates potent inhibition of recombinant ALK kinase activity.[6] This translates to effective inhibition of ALK tyrosine phosphorylation in cellular assays. In ALK-positive NSCLC cell lines, such as NCI-H2228 and NCI-H3122, this compound inhibits EML4-ALK tyrosine phosphorylation in a concentration-dependent manner.[6] This inhibition of ALK activity leads to a significant reduction in the phosphorylation of downstream signaling effectors, including STAT3, Akt, and ERK1/2.[1] The potent and selective inhibition of ALK by this compound results in concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cells.[4][6]

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | IC50 (nmol/L) |

| Enzymatic Assay | Recombinant ALK | 1.9 ± 0.5 |

| Cellular Assay | NCI-H2228 (NSCLC) | 16 ± 5 |

| Cellular Assay | NCI-H3122 (NSCLC) | 25 ± 7 |

| Cellular Assay | Sup-M2 (ALCL) | 15 ± 3 |

| Cellular Assay | Karpas-299 (ALCL) | 20 ± 4 |

| Cellular Assay | NB-1 (Neuroblastoma) | 21 ± 6 |

Data sourced from Cheng et al., Mol Cancer Ther; 11(3); 670–9.[1]

In Vivo Antitumor Activity in NSCLC Xenograft Models

This compound has demonstrated significant, dose-dependent antitumor activity in mouse xenograft models of human EML4-ALK-positive NSCLC.[1] Oral administration of this compound led to tumor regression and stasis in mice bearing NCI-H2228 and NCI-H3122 subcutaneous tumors.[1] Notably, a single oral dose of 30 mg/kg resulted in substantial inhibition of ALK tyrosine phosphorylation in tumor xenografts for over 12 hours.[4]

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models

| Xenograft Model | Treatment Dose (Oral, Twice Daily) | Treatment Duration | Outcome |

| NCI-H2228 | 30 mg/kg | 12 days | Tumor Regression |

| NCI-H2228 | 55 mg/kg | 12 days | Tumor Regression |

| NCI-H3122 | 30 mg/kg | 12 days | Significant Tumor Growth Inhibition |

| NCI-H3122 | 55 mg/kg | 12 days | Tumor Stasis and Partial Regression |

Data sourced from Cheng et al., Mol Cancer Ther; 11(3); 670–9.[1]

Signaling Pathways and Experimental Workflows

The antitumor activity of this compound is a direct result of its ability to inhibit the constitutively active ALK fusion protein and its downstream signaling cascades. The experimental evaluation of this activity typically involves a series of in vitro and in vivo assays.

Experimental Protocols

The following are representative protocols for key experiments used in the preclinical evaluation of this compound, based on standard methodologies and information from the primary publication.

Recombinant ALK Kinase Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against recombinant ALK kinase.

-

Materials: Recombinant human ALK protein, biotinylated peptide substrate, ATP, kinase reaction buffer, streptavidin-coated plates, europium-labeled anti-phosphotyrosine antibody, this compound stock solution.

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the recombinant ALK enzyme, the biotinylated peptide substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding ATP.

-